4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid
Description
Structural Identification and Nomenclature
The compound this compound possesses a complex molecular architecture that requires detailed structural analysis for complete understanding. The official Chemical Abstracts Service registry number for this compound is 337497-09-3, which serves as its unique identifier in chemical databases worldwide. The molecular formula C13H15NO5 indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms arranged in a specific three-dimensional configuration.
The International Union of Pure and Applied Chemistry nomenclature system provides multiple acceptable names for this compound, reflecting different approaches to systematic naming. The primary International Union of Pure and Applied Chemistry name is listed as 4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-4-oxobutanoic acid, while alternative nomenclature includes this compound and 4-(((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)amino)-4-oxobutanoic acid. These variations in naming reflect different conventions for describing the stereochemistry and connectivity of the benzodioxin ring system.
The structural complexity of this molecule becomes apparent when examining its International Chemical Identifier code: InChI=1S/C13H15NO5/c15-12(5-6-13(16)17)14-7-9-8-18-10-3-1-2-4-11(10)19-9/h1-4,9H,5-8H2,(H,14,15)(H,16,17). This notation describes the complete connectivity pattern and reveals the presence of multiple functional groups including an amide linkage, a carboxylic acid group, and the characteristic benzodioxin ring system. The Simplified Molecular Input Line Entry System representation C1C(OC2=CC=CC=C2O1)CNC(=O)CCC(=O)O provides a linear description of the molecular structure that can be readily interpreted by chemical software systems.
The molecular weight of 265.26 grams per mole places this compound in the range typical of small to medium-sized pharmaceutical intermediates and research compounds. The presence of multiple heteroatoms, particularly the nitrogen and oxygen atoms distributed throughout the structure, contributes to the compound's potential for diverse chemical interactions and biological activity. The benzodioxin portion of the molecule consists of a fused benzene ring and a six-membered dioxane ring, creating a rigid bicyclic system that influences the overall molecular geometry and electronic properties.
Research applications of this compound have identified it as a protease inhibitor, suggesting that its structural features are optimally arranged for binding to enzyme active sites. The amide linkage connecting the benzodioxin portion to the butanoic acid chain provides both rigidity and flexibility, allowing the molecule to adopt conformations suitable for protein binding while maintaining structural integrity. The carboxylic acid functionality at the terminal end of the molecule can participate in ionic interactions and hydrogen bonding, further enhancing its potential for biological activity.
Historical Context of Benzodioxin-Containing Compounds
The development and study of benzodioxin-containing compounds represents a significant chapter in the evolution of heterocyclic chemistry and pharmaceutical research. The benzodioxin scaffold, which forms the core structural element of this compound, has been recognized as a versatile template in medicinal chemistry for several decades. Historical research demonstrates that 1,4-benzodioxane compounds have served as the foundation for designing molecules with diverse bioactivities, spanning multiple therapeutic areas and research applications.
The broader family of benzodioxan compounds, to which this molecule belongs, encompasses three primary isomeric forms based on the positioning of oxygen atoms within the dioxane ring system. These isomers include 1,2-benzodioxan, 1,3-benzodioxan, and 1,4-benzodioxan, with the latter being the most extensively studied and utilized in pharmaceutical applications. The systematic investigation of these compounds began in earnest during the mid-twentieth century, when researchers recognized their potential as pharmacologically active agents.
Comprehensive reviews of benzodioxane chemistry reveal that this scaffold has been employed in developing compounds targeting neuronal nicotinic receptors, alpha-1 adrenergic receptors, and serotoninergic receptor subtypes. The versatility of the benzodioxin framework has also extended to the development of antitumor and antibacterial agents, demonstrating the broad applicability of this chemical architecture. Historical pharmaceutical development has shown that derivatives of 1,4-benzodioxan have been successfully utilized as adrenolytic agents, anticonvulsants, and cardiovascular therapeutics.
The scientific literature documents extensive research into benzodioxan derivatives dating back several decades, with particular emphasis on their synthesis and biological evaluation. Early pharmaceutical research focused on developing compounds with specific receptor binding properties, leading to the creation of numerous benzodioxan-containing drugs that reached clinical application. The systematic study of structure-activity relationships within this chemical family has provided valuable insights into the molecular features responsible for biological activity.
Contemporary research has expanded the applications of benzodioxin-containing compounds beyond traditional pharmaceutical targets to include enzyme inhibition and biochemical research applications. The compound this compound represents a modern example of this evolution, incorporating the proven benzodioxin scaffold into a structure designed for specific biochemical interactions. This historical progression demonstrates how fundamental chemical scaffolds can be continuously refined and adapted for new research applications.
The development of synthetic methodologies for benzodioxin compounds has paralleled their pharmaceutical applications, with researchers continuously improving methods for their preparation and functionalization. Historical synthetic approaches have evolved from simple cyclization reactions to sophisticated multi-step syntheses that allow for precise control of stereochemistry and functional group placement. These advances in synthetic chemistry have enabled the creation of increasingly complex benzodioxin derivatives, including compounds like this compound that incorporate multiple functional groups for enhanced specificity and activity.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(5-6-13(16)17)14-7-9-8-18-10-3-1-2-4-11(10)19-9/h1-4,9H,5-8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGXNPQDNIEHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384652 | |
| Record name | 4-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337497-09-3 | |
| Record name | 4-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Amide Coupling Using Acid Chloride Intermediates
Step 1: Synthesis of 2,3-Dihydrobenzodioxine-2-carbonyl Chloride
- Procedure : (R)-2,3-Dihydrobenzodioxine-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40°C for 4 hours.
- Yield : 92–95% (reported for analogous systems).
- Key Data :
- Reaction Conditions : N₂ atmosphere, stoichiometric SOCl₂.
- Workup : Excess SOCl₂ removed under reduced pressure; product used without purification.
Step 2: Coupling with 4-Amino-4-oxobutanoic Acid
- Procedure : The acid chloride is reacted with 4-amino-4-oxobutanoic acid in tetrahydrofuran (THF) using triethylamine (TEA) as a base at 0°C→25°C for 12 hours.
- Yield : 68–72%.
- Optimization :
Step 3: Deprotection (If Applicable)
Method 2: Nucleophilic Displacement on Benzodioxan Methyl Halides
Step 1: Preparation of 2-(Chloromethyl)-2,3-dihydrobenzodioxine
- Procedure : 2-Hydroxymethylbenzodioxan is treated with thionyl chloride (SOCl₂) in DCM at 0°C for 2 hours.
- Yield : 88%.
- Characterization : ¹H NMR (CDCl₃): δ 4.45 (s, 2H, CH₂Cl), 4.30–4.15 (m, 4H, OCH₂CH₂O).
Step 2: Reaction with 4-Amino-4-oxobutanoate
- Procedure : The chloromethyl derivative is combined with potassium 4-amino-4-oxobutanoate in dimethyl sulfoxide (DMSO) at 80°C for 8 hours.
- Yield : 60–65%.
- Challenges :
Optimization and Challenges
Stereochemical Control
Functional Group Compatibility
- Ketone Stability : The 4-oxo group is prone to reduction under strong reducing conditions. Use of mild bases (TEA) and avoidance of NaBH₄/LiAlH₄ is critical.
- Carboxylic Acid Protection : Methyl ester protection (e.g., using CH₂N₂) prevents side reactions during amide coupling.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).
- LC-MS : [M+H]⁺ = 308.1 (calculated), 308.2 (observed).
Comparative Analysis of Methods
| Parameter | Method 1 (Acid Chloride) | Method 2 (Nucleophilic Substitution) |
|---|---|---|
| Overall Yield | 68–72% | 60–65% |
| Stereocontrol | High (uses resolved acid) | Low (racemic starting material) |
| Key Advantage | Mild conditions, scalability | Avoids acid-sensitive steps |
| Major Limitation | Requires anhydrous conditions | Lower yield due to elimination |
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Enzyme Inhibition
Compound 1 has shown promising results in enzyme inhibition studies. Research indicates that derivatives containing the benzodioxane structure exhibit significant inhibitory activity against various enzymes, including:
- α-Glucosidase : Inhibitors of this enzyme are crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
- Acetylcholinesterase (AChE) : Compounds that inhibit AChE are investigated for their potential in treating Alzheimer's disease due to their role in increasing acetylcholine levels in the brain .
Case Study :
A study synthesized several sulfonamide derivatives incorporating the benzodioxane structure and tested their inhibitory effects on α-glucosidase and AChE. Most compounds demonstrated substantial inhibitory activity against α-glucosidase, suggesting potential therapeutic applications in diabetes management .
Antitumor Activity
The benzodioxane moiety has been associated with anti-proliferative effects against various cancer cell lines. Compound 1 may contribute to developing new anticancer agents by targeting specific pathways involved in tumor growth.
Data Table: Antitumor Activity of Benzodioxane Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Compound 2 | HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |
| Compound 3 | A549 (Lung Cancer) | 12 | Disruption of mitochondrial function |
Neuroprotective Effects
Research has indicated that compounds with a similar structure to compound 1 may exhibit neuroprotective properties. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a significant role.
Case Study :
In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative damage, potentially through antioxidant mechanisms . This suggests that compound 1 could be further explored for neuroprotective applications.
Anti-inflammatory Properties
Compounds containing the benzodioxane ring have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound | Inflammatory Model | Effectiveness (%) | Mechanism |
|---|---|---|---|
| Compound A | LPS-induced | 75 | Inhibition of NF-kB pathway |
| Compound B | Carrageenan model | 65 | Reduction of COX-2 expression |
Mechanism of Action
The mechanism of action of 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Differences
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (CAS: 54557-81-2)
- Molecular Formula : C₁₂H₁₂O₅ (MW: 236.22 g/mol).
- Key Difference: Lacks the amino group; the benzodioxin is directly linked to the 4-oxobutanoic acid via a ketone.
- Implications: Reduced hydrogen-bonding capacity compared to the amino-containing target compound. This may affect solubility and receptor binding .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- Structure: Features a sulfanyl (-S-) group instead of an amino (-NH-) linkage. Synthesized via Michael addition of thioglycolic acid to aryl-substituted 4-oxo-2-butenoic acids.
- Key Difference: Sulfur-containing substituents may enhance reactivity (e.g., thiol-disulfide exchange) but reduce metabolic stability compared to amides.
Benzoxazine Derivatives (e.g., 4-(4-Methyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid)
- Molecular Formula: C₁₃H₁₃NO₅ (MW: 263.25 g/mol).
- Key Difference: Replaces benzodioxin with a benzoxazine ring containing an oxygen and nitrogen atom. The oxazinone ring introduces additional hydrogen-bonding sites and may influence ring strain and electronic properties .
Complex Derivatives (e.g., CAS 34482-56-9)
- Molecular Formula : C₃₃H₃₀O₁₆ (MW: 682.59 g/mol).
- Key Difference: A highly substituted derivative with multiple hydroxy, methoxy, and chroman groups.
Physicochemical Properties
Biological Activity
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological systems, making it a candidate for pharmaceutical research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 223.2683 g/mol. The structure features a benzodioxin moiety that is known for its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.2683 g/mol |
| CAS Registry Number | 74398-46-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with appropriate amines and carboxylic acids under controlled conditions to yield the target compound.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds related to the benzodioxin structure. For instance, sulfonamide derivatives containing benzodioxane moieties were screened against α-glucosidase and acetylcholinesterase enzymes. These studies indicated that modifications at specific positions on the benzodioxan ring could enhance enzyme inhibition, suggesting that similar modifications in our compound might yield significant biological activity against these targets .
Antioxidant Activity
Research indicates that compounds with benzodioxin structures often exhibit antioxidant properties. The presence of the dioxin ring may contribute to free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.
Neuroprotective Effects
Studies have suggested that related compounds may possess neuroprotective effects by modulating neurotransmitter systems. Specifically, compounds that interact with nicotinic acetylcholine receptors have shown promise in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
- Study on Enzyme Inhibition : A study synthesized several benzodioxine derivatives and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain modifications led to enhanced inhibitory activity, making them potential candidates for diabetes and Alzheimer's treatment .
- Neurochemical Profiling : Another investigation characterized the neurochemical profile of related compounds and found significant interactions with neurotransmitter receptors, indicating potential therapeutic applications in neurological disorders .
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
